molecular formula C6H6N2O B1664038 Acetylpyrazine CAS No. 22047-25-2

Acetylpyrazine

Cat. No. B1664038
CAS RN: 22047-25-2
M. Wt: 122.12 g/mol
InChI Key: DBZAKQWXICEWNW-UHFFFAOYSA-N
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Patent
US09440956B2

Procedure details

To a solution of 1-pyrazin-2-yl-ethanone (2.0 g, 15.85 mmol) and ammonium acetate (19.337 g, 158.5 mmol) in methanol (50 mL) was added sodium cyanoborohydride (0.7 g, 11.1 mmol) in one portion. The reaction mixture was stirred overnight at room temperature. After removal of methanol, water (20 mL) was added to the residue and the resulting solution was basified by addition of sodium hydroxide to pH=13. The aqueous solution was extracted with dicholromethane and the combined organic phase was dried over sodium sulfate. Removal of the solvent under reduced pressure afforded 14.62 g of 1-pyrazin-2-yl-ethylamine, yield: 75%. MS (M+H)=124.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.337 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](=O)[CH3:8].C([O-])(=O)C.[NH4+:14]>CO.C([BH3-])#N.[Na+]>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:7]([NH2:14])[CH3:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(C)=O
Name
Quantity
19.337 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.7 g
Type
catalyst
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of methanol, water (20 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
the resulting solution was basified by addition of sodium hydroxide to pH=13
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with dicholromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=NC=C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.62 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 749%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.